Propargyl-PEG3-Tos
Overview
Description
- The compound contains an alkyne group (the “O-Propargyl” part), which is essential for click chemistry reactions. Click chemistry allows for efficient and specific chemical reactions between molecules containing azide and alkyne groups.
- In summary, Tos-PEG2-O-Propargyl serves as a bridge between the PROTAC ligands, facilitating the degradation of target proteins.
Tos-PEG2-O-Propargyl: is a PEG-based PROTAC linker. The term “PROTAC” stands for Proteolysis Targeting Chimeras, which are molecules designed to selectively degrade specific target proteins within cells.
Mechanism of Action
Target of Action
Propargyl-PEG3-Tos, also known as Tos-PEG2-O-Propargyl, is a PEG linker that contains a tosyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of this compound involves two key steps. First, the tosyl group, which is a very good leaving group, can be easily replaced by thiol and amino groups through a nucleophilic substitution . Following this, the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving azide-bearing compounds or biomolecules. The formation of a stable triazole linkage via Click Chemistry can have various downstream effects, depending on the specific biomolecules involved .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to various molecular and cellular effects, depending on the specific biomolecules that the compound interacts with.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry that the compound undergoes . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration status of the environment .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG3-Tos interacts with various enzymes and proteins. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions .
Cellular Effects
For instance, PEGylation can enhance the stability and solubility of proteins, improve drug delivery, and reduce immunogenicity .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with azide-bearing compounds or biomolecules. The propargyl group of this compound reacts with these compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
Pegylated compounds are generally known for their stability and longevity in both in vitro and in vivo studies .
Metabolic Pathways
Pegylated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pegylated compounds are generally known to have good distribution profiles due to their enhanced solubility and stability .
Subcellular Localization
Pegylated compounds can be directed to specific compartments or organelles based on their chemical structure and the presence of targeting signals or post-translational modifications .
Preparation Methods
Reaction Conditions: The synthesis likely involves coupling a Tosyl-protected PEG (Polyethylene Glycol) derivative with an alkyne-containing compound.
Industrial Production: Information on industrial-scale production methods is limited due to its specialized use in research.
Chemical Reactions Analysis
Reactions: Tos-PEG2-O-Propargyl can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Common Reagents and Conditions: These reactions typically require an azide-containing molecule (e.g., azide-modified ligands) and copper catalysts.
Major Products: The primary product is the conjugate formed by linking Tos-PEG2-O-Propargyl to another molecule (e.g., a PROTAC or drug).
Scientific Research Applications
Chemistry: Tos-PEG2-O-Propargyl plays a crucial role in PROTAC design, enabling targeted protein degradation.
Biology: Researchers use it to study protein function, cellular pathways, and protein-protein interactions.
Medicine: PROTACs, including those based on Tos-PEG2-O-Propargyl, hold promise for developing novel therapies.
Industry: While not directly used in large-scale production, understanding PROTACs contributes to drug discovery.
Comparison with Similar Compounds
Uniqueness: Tos-PEG2-O-Propargyl’s uniqueness lies in its PEG-based structure and alkyne functionality.
Similar Compounds: While Tos-PEG2-O-Propargyl is specific to PROTACs, other PEG-based linkers (e.g., Propargyl-PEG2-Tos) serve similar roles
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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